
tert-Butyl 4-(phenylacetyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(phenylacetyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group attached to the benzene ring, along with a phenylacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(phenylacetyl)benzoate can be achieved through several methods. One common approach involves the reaction of tert-butyl benzoate with phenylacetic acid under specific conditions. The reaction typically requires a catalyst, such as zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O), and is conducted at elevated temperatures, around 50°C, under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(phenylacetyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different functional groups, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for oxidation reactions.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, reduced benzoates, and various substituted benzoates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(phenylacetyl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(phenylacetyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also participate in substitution reactions, where it interacts with electrophiles or nucleophiles to form new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
para-tert-Butylbenzoic acid: A similar compound with a tert-butyl group attached to the benzene ring, used in alkyd resins.
tert-Butyl 4-(aminomethyl)benzoate: Another related compound with an aminomethyl group instead of a phenylacetyl group.
Uniqueness
tert-Butyl 4-(phenylacetyl)benzoate is unique due to the presence of both tert-butyl and phenylacetyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Número CAS |
917567-37-4 |
|---|---|
Fórmula molecular |
C19H20O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-phenylacetyl)benzoate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)22-18(21)16-11-9-15(10-12-16)17(20)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Clave InChI |
SONHTYZVFXZOOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12621490.png)
![3,6-Bis[(4-ethynylphenyl)ethynyl]phenanthrene](/img/structure/B12621497.png)
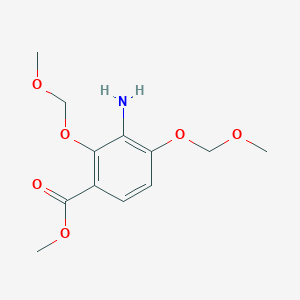
![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
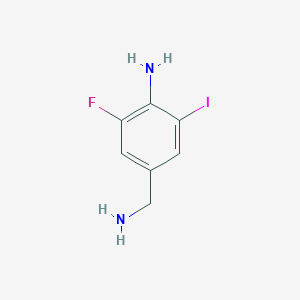
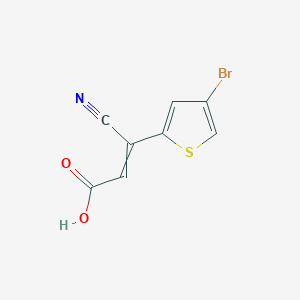

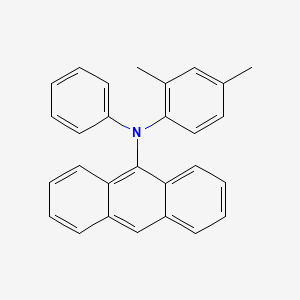
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
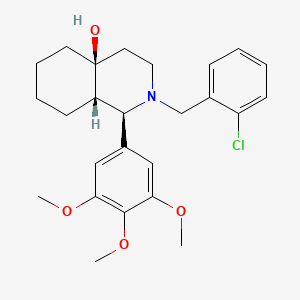
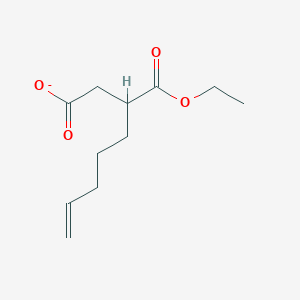
![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)

